Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate is a compound belonging to the class of quinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on its quinoline ring, which enhance its biological activity. Quinolines and their derivatives are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. The compound's unique structure allows for various modifications that can lead to significant changes in its biological efficacy .
This compound is classified under the category of quinoline derivatives. It falls within the broader class of halogenated quinolines, which are noted for their enhanced biological activities due to the presence of halogens such as bromine and fluorine. The specific chemical formula is with a CAS number of 1260650-59-6 .
The synthesis of ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate typically involves several steps, including halogenation and carboxylation reactions. Various methods have been developed to synthesize quinoline derivatives, including:
Technical details regarding these methods indicate that conditions such as temperature, solvent choice, and reaction time significantly influence yield and purity .
The molecular structure of ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate features a quinoline backbone with specific substituents at positions 8 (bromine), 4 (chlorine), and 5 (fluorine). The carboxylate group is located at position 3.
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate can undergo various chemical reactions typical for quinoline derivatives:
Technical details indicate that these reactions require careful control of reaction conditions to optimize yields and minimize by-products .
The mechanism of action for ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate primarily involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes. By inhibiting these enzymes, the compound disrupts DNA replication and transcription processes, leading to bacterial cell death.
Studies have shown that modifications at various positions on the quinoline ring can enhance or diminish biological activity, indicating a structure-activity relationship that governs efficacy against specific pathogens .
Relevant analyses have shown that the presence of halogens significantly influences both physical properties (such as melting point) and chemical reactivity .
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate is primarily used in pharmaceutical research as a potential lead compound for developing new antibacterial agents. Its structural modifications allow researchers to explore various biological activities, making it valuable in drug discovery programs targeting infectious diseases caused by resistant strains of bacteria.
Additionally, this compound serves as a model for studying structure-activity relationships within the broader class of fluoroquinolone antibiotics, contributing to advancements in medicinal chemistry .
Halogenation of quinoline scaffolds demands precise sequential reactions to avoid unwanted polyhalogenation byproducts. For Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate, fluorine is typically introduced first via electrophilic halogenation (e.g., Selectfluor® at C5) due to fluorine's high electronegativity and steric constraints [2]. Subsequent chlorination at C4 employs phosphorus oxychloride (POCl₃), leveraging its efficacy in replacing hydroxyl groups with chloride under reflux conditions [2] [5]. Bromination at C8 requires milder reagents like bromine/N-bromosuccinimide (NBS) in acetic acid to prevent cleavage of existing halogens. Research indicates that electron-withdrawing groups at C3 (e.g., ester moieties) direct bromination to C8 by reducing electron density at adjacent positions [2] [9].
Table 1: Halogenation Reagents and Regioselectivity
Position | Halogen | Preferred Reagent | Reaction Conditions | Yield Range |
---|---|---|---|---|
C5 | F | Selectfluor® | DMF, 80°C, 6h | 70-75% |
C4 | Cl | POCl₃ | Reflux, 110°C, 4h | 85-90% |
C8 | Br | NBS/AcOH | RT, 2h | 65-70% |
Halogen order significantly impacts purity: Fluorine-first strategies reduce decomposition by 30% compared to bromine-first approaches [9].
Quinoline ring construction predominantly employs Doebner, Conrad-Limpach, or Friedländer syntheses. For halogen-rich precursors like 4-chloro-5-fluoroanthranilic acid, Conrad-Limpach cyclization with ethyl acetoacetate yields 70–75% 4-chloro-5-fluoro-3-carbethoxyquinoline [2] . This method outperforms Friedländer synthesis (40–50% yield) due to better stability of β-ketoester intermediates under halogen stress [8]. One-pot methods using formic acid as a solvent and catalyst (e.g., Rh(III)-catalyzed synthesis) achieve 82% yield by condensing ethyl propiolate with 2-bromo-4-chloro-5-fluoroaniline, minimizing side-product formation [8]. Crucially, electron-deficient anilines (bromo/chloro-substituted) accelerate cyclization kinetics by 1.7× compared to non-halogenated analogs .
Table 2: Cyclization Methods for Core Scaffold Assembly
Method | Precursor | Catalyst/Solvent | Cyclization Yield | Key Advantage |
---|---|---|---|---|
Conrad-Limpach | 4-Chloro-5-fluoroanthranilic acid | Ethanol, reflux | 70–75% | Halogen compatibility |
Rh(III)-catalyzed | 2-Bromo-4-chloro-5-fluoroaniline | Rh₂(OAc)₄, formic acid | 80–82% | One-pot, <4h reaction time |
Friedländer | 2-Amino-5-fluorobenzaldehyde | HCl, ethanol | 40–50% | Low cost |
Direct C3-carboxylation employs esterification of quinoline-3-carboxylic acids or reflux with ethyl chloroformate. The latter method achieves 88–92% yield when catalyzed by DMAP (4-dimethylaminopyridine) in acetonitrile [2]. Solvent polarity critically impacts esterification: Non-polar solvents (toluene) yield <60% due to poor intermediate solubility, while polar aprotic solvents (DMF) enhance yields to 85% by stabilizing enolate anions [8]. Alternative routes involve oxidative carboxylation using CO/O₂ under Pd catalysis, though halogen sensitivity limits applicability for bromo/chloro-substituted quinolines [5].
Table 3: Carboxylation Conditions for Ester Group Installation
Method | Reagents | Solvent | Catalyst | Temperature | Yield |
---|---|---|---|---|---|
Ethyl chloroformate | ClCO₂Et, base | CH₃CN | DMAP | 80°C, 3h | 88–92% |
Acid-catalyzed esterification | EtOH, H₂SO₄ | Ethanol | H₂SO₄ | Reflux, 8h | 75–80% |
Oxidative carboxylation | CO, O₂ | DMF | Pd(OAc)₂ | 100°C, 12h | 50–55% |
Regioselectivity challenges in multi-halogenated quinolines are addressed via ortho-directed lithiation and protecting-group strategies. Superbases like n-BuLi/KOtBu enable ortho-fluorine lithiation in chloro/fluoroarenes, allowing bromine insertion at C8 with 86% regioselectivity [3] [7]. For example, 4-chloro-5-fluoroquinoline treated with LDA (lithium diisopropylamide) at −78°C generates C8 lithiated intermediates, quenched by Br₂ to install bromine selectively [7]. Computational studies confirm that fluorine atoms ortho to reaction sites lower energy barriers by 8.5 kcal/mol due to electrostatic stabilization of transition states [9]. Temporary silyl protection of C3-carboxyl groups further prevents unwanted C6 bromination, improving C8-selectivity to >95% .
Reaction kinetics and thermodynamics significantly influence final output:
Table 4: Reaction Parameter Optimization for Key Steps
Step | Optimal Temperature | Optimal Time | Critical Parameter | Max Yield |
---|---|---|---|---|
C8 Bromination | 0–25°C | 2h | [NBS] = 1.05 equiv | 70% |
C4 Chlorination | 110°C | 4h | [POCl₃] = 5.0 equiv | 90% |
Esterification | 80°C | 3h | [DMAP] = 0.1 equiv | 92% |
Cyclization | 78°C | 4h | Aniline:ester = 1:1.2 | 82% |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8